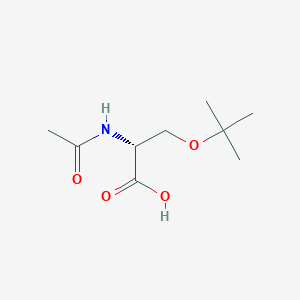
Ac-D-Ser(tBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-D-Ser(tBu)-OH: is a synthetic derivative of the amino acid serine. It is characterized by the presence of an acetyl group (Ac) attached to the amino group, a tert-butyl (tBu) group protecting the hydroxyl group, and the D-isomer of serine. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser(tBu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the acetylation of the amino group. The process can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine.
Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of serine are reacted with tert-butyl chloride and a base to protect the hydroxyl group.
Bulk Acetylation: The protected serine is then acetylated using acetic anhydride and a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ac-D-Ser(tBu)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the acetyl group, converting it back to the amino group.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the tert-butyl group.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Deprotected serine derivatives.
Substitution Products: Serine derivatives with different protecting groups.
Applications De Recherche Scientifique
Chemistry: Ac-D-Ser(tBu)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for creating complex peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the role of serine residues in enzymatic activity and protein interactions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and ease of incorporation into peptides make it valuable for designing therapeutic agents.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ac-D-Ser(tBu)-OH involves its incorporation into peptides and proteins. The acetyl and tert-butyl groups provide stability and protect the serine residue during peptide synthesis. Once incorporated, the protecting groups can be removed to reveal the active serine residue, which can participate in enzymatic reactions and protein interactions.
Comparaison Avec Des Composés Similaires
Ac-L-Ser(tBu)-OH: The L-isomer of serine with similar protecting groups.
Ac-D-Thr(tBu)-OH: A threonine derivative with acetyl and tert-butyl protecting groups.
Ac-D-Ser(OMe)-OH: A serine derivative with a methoxy protecting group instead of tert-butyl.
Uniqueness: Ac-D-Ser(tBu)-OH is unique due to its D-isomer configuration and the presence of both acetyl and tert-butyl protecting groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and research.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Clé InChI |
COMGVZVKADFEPL-SSDOTTSWSA-N |
SMILES isomérique |
CC(=O)N[C@H](COC(C)(C)C)C(=O)O |
SMILES canonique |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
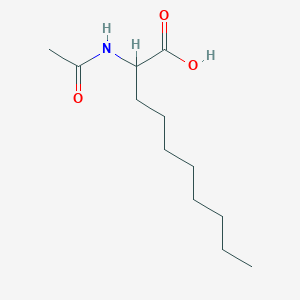
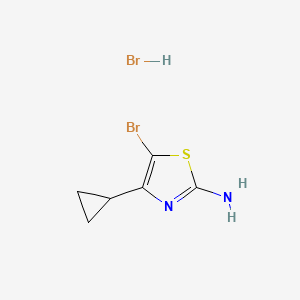
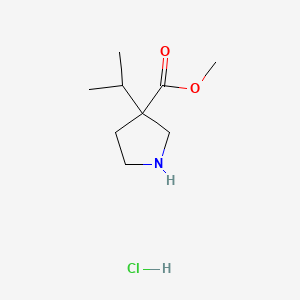
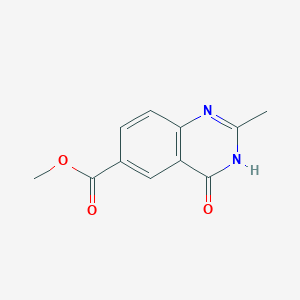
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
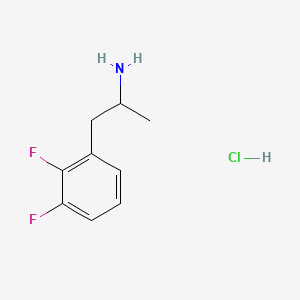
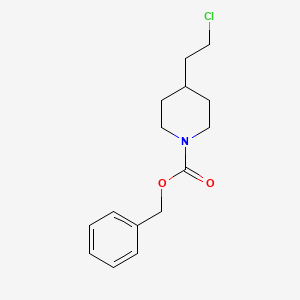
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

